Cis-3-Hydroxyglyburide is a chemical compound that belongs to the class of sulfonylureas, primarily used in the management of type 2 diabetes mellitus. It functions by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues. This compound is structurally related to glyburide, which is a well-known antidiabetic medication.
Cis-3-Hydroxyglyburide can be synthesized through various chemical reactions, primarily involving modifications of glyburide. Its presence in pharmaceutical formulations is crucial for developing effective diabetes treatments.
Cis-3-Hydroxyglyburide is classified as:
Cis-3-Hydroxyglyburide can be synthesized through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the progress and purity of the synthesized product.
Cis-3-Hydroxyglyburide has a specific molecular structure characterized by:
The compound's structural data can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
Cis-3-Hydroxyglyburide undergoes several chemical reactions relevant to its pharmacological activity:
These reactions are crucial for determining the pharmacokinetics and pharmacodynamics of cis-3-hydroxyglyburide, influencing its efficacy and safety profile in diabetic patients.
Cis-3-Hydroxyglyburide acts primarily by:
Clinical studies have shown that cis-3-hydroxyglyburide effectively lowers blood glucose levels when administered to patients with type 2 diabetes, demonstrating its role in glycemic control.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the identity and purity of cis-3-hydroxyglyburide.
Cis-3-Hydroxyglyburide is primarily used in:
Its efficacy and safety continue to be evaluated in clinical settings, contributing to advancements in diabetes treatment strategies.
cis-3-Hydroxyglyburide (chemical name: 3-cis-hydroxycyclohexyl glyburide), designated as metabolite M2b in pharmacokinetic studies, is a clinically significant hepatic metabolite of the oral hypoglycemic agent glyburide (glibenclamide). This biotransformation product retains pharmacological activity, contributing to the overall glucose-lowering effect observed during glyburide therapy. The metabolic conversion occurs primarily via cytochrome P450-mediated oxidation, with CYP2C9 and CYP3A4 identified as the major isoforms responsible for this hydroxylation reaction [1] [4].
Pharmacodynamic studies demonstrate that cis-3-Hydroxyglyburide possesses approximately 1/40th the hypoglycemic potency of the parent compound glyburide in animal models, though its exact potency in humans requires further quantification [1] [6] [7]. Despite this reduced potency, its clinical relevance stems from its status as a quantitatively major metabolite with measurable beta-cell stimulatory activity. The metabolite functions through the same primary mechanism as glyburide: binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This binding induces channel closure, membrane depolarization, calcium influx, and subsequent insulin secretion [1] [4].
The pharmacokinetic profile of cis-3-Hydroxyglyburide reveals significant systemic exposure following glyburide administration. Research indicates that cis-3-Hydroxyglyburide achieves peak serum concentrations (C~max~) ranging from <5–22 ng/mL after a single 7-mg glyburide dose in diabetic patients [8]. Unlike glyburide, which is highly protein-bound (>99%), the binding characteristics of cis-3-Hydroxyglyburide remain less defined, though altered protein binding in renal impairment may influence its disposition. The metabolite undergoes dual excretion pathways, with approximately 50% of glyburide-derived metabolites eliminated via the bile and 50% via the kidneys [1] [6]. This balanced elimination contributes to the metabolite’s persistence in circulation, though its terminal elimination half-life remains shorter than that of the parent drug [8].
Table 1: Comparative Pharmacological Characteristics of Glyburide and Its Hydroxylated Metabolites
Compound | Relative Potency | Primary Formation Enzyme | Elimination Pathways | Peak Serum Concentration (ng/mL)* |
---|---|---|---|---|
Glyburide (parent) | 1x (reference) | - | 50% renal, 50% fecal | 87.5-106 |
4-trans-Hydroxyglyburide (M1) | 1/400x | CYP3A4/CYP2C9 | Primarily renal | 16-85 |
cis-3-Hydroxyglyburide (M2b) | 1/40x | CYP3A4/CYP2C9 | Renal/Biliary | <5-22 |
*Concentrations observed after single-dose administration (glyburide: 5 mg conventional or 3 mg micronized; metabolites: after 7 mg glyburide dose) [1] [6] [7].
The presence of cis-3-Hydroxyglyburide contributes to glyburide's extended pharmacodynamic activity beyond what would be expected from the parent drug's serum half-life alone. This extended activity is particularly relevant during long-term glyburide administration, where the metabolite accumulates to steady-state concentrations. Research suggests that while pancreatic insulin secretion represents the primary mechanism during acute glyburide therapy, long-term administration reveals extrapancreatic effects potentially mediated by persistent metabolites, including decreased insulin resistance in hepatic and peripheral tissues [4] [6].
The hepatic metabolism of glyburide to cis-3-Hydroxyglyburide represents a critical detoxification and activation pathway with implications for therapeutic efficacy and safety. The liver extensively processes glyburide via oxidative pathways, with cis-3-hydroxylation constituting a major biotransformation route alongside 4-trans-hydroxylation and ethylhydroxylation [1] [2]. This metabolic cascade reduces the concentration of the more potent parent compound while generating active metabolites with longer half-lives. Enzyme kinetics studies indicate saturable metabolism at therapeutic glyburide concentrations, suggesting potential nonlinear pharmacokinetics that may affect metabolite formation rates [1].
Hepatic impairment significantly alters cis-3-Hydroxyglyburide disposition. Reduced metabolic capacity in liver disease decreases first-pass extraction of glyburide, increasing systemic exposure to the parent drug while potentially decreasing the formation of cis-3-Hydroxyglyburide. Conversely, impaired biliary excretion in hepatic dysfunction may reduce metabolite clearance, leading to accumulation. This complex interplay necessitates dosage adjustments in hepatically impaired patients to avoid excessive pharmacological effects [5] [6].
Table 2: Pharmacokinetic Parameters of cis-3-Hydroxyglyburide in Renal Impairment
Parameter | Normal Renal Function (n=11) | Impaired Renal Function (n=11) | Statistical Significance |
---|---|---|---|
C~max~ (ng/mL) | <5–18 | 7–22 | Higher in impairment (P<0.05) |
AUC (ng·h/mL) | Not reported | Not reported | Higher in impairment (P<0.05) |
Urinary Excretion (0-24h) | 26.4% of metabolites | 7.2% of metabolites | Lower in impairment (P<0.001) |
Fraction of Dose Excreted as Metabolites (f~e(met)~) | Up to 0.36 | 0.005–0.36 | Correlated with renal function (r=0.82) |
Data derived from diabetic patients after 7-mg glyburide dose [8].
In placental metabolism, cis-3-Hydroxyglyburide demonstrates significant clinical utility. Glyburide undergoes limited transfer across the human placenta, primarily due to extensive protein binding and efflux transporter activity (notably P-glycoprotein). However, cis-3-Hydroxyglyburide formation within placental tissue itself represents a potentially significant metabolic pathway. Research indicates that term human placental microsomes and cytosol exhibit glyburide-metabolizing capability, with hydroxylation representing a primary metabolic route [4]. This localized metabolism contributes to the low fetal exposure observed with maternal glyburide administration, making it a therapeutic option for gestational diabetes mellitus. The metabolite's reduced potency compared to glyburide, coupled with efficient placental barrier function, minimizes direct effects on the fetus despite its pharmacological activity [4] [6].
Renal impairment triggers adaptive changes in cis-3-Hydroxyglyburide disposition. Studies comparing diabetic patients with normal renal function (iohexol clearance 75–140 mL/min/1.73m²) versus impaired renal function (iohexol clearance 7–42 mL/min/1.73m²) reveal altered metabolite profiles. While total glyburide exposure decreases in renal impairment, cis-3-Hydroxyglyburide shows elevated peak concentrations (C~max~) and increased overall exposure (AUC) [8]. This occurs despite a substantial reduction in renal excretion of the metabolite (from 26.4% to 7.2% of metabolites excreted in urine over 24 hours). The finding suggests activation of compensatory elimination mechanisms, including enhanced biliary excretion and possibly enterohepatic recycling of both the parent drug and its metabolites [8]. These adaptive pathways prevent excessive accumulation of cis-3-Hydroxyglyburide following single doses, though the potential for accumulation during chronic therapy in severe renal impairment requires careful monitoring.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0